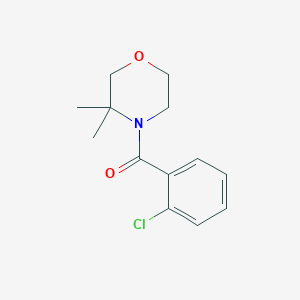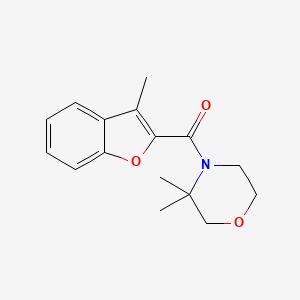
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone involves the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it has also been shown to inhibit the activity of certain kinases, such as mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. Specifically, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, it has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone in lab experiments is its potent activity and selectivity towards certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer cell growth. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of novel derivatives and analogs with improved activity and selectivity towards specific enzymes and signaling pathways. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties and applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone involves a multi-step process that starts with the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3-dimethylamino)propylamine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with paraformaldehyde and formic acid to yield the desired product.
Applications De Recherche Scientifique
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-12-6-4-5-7-13(12)20-14(11)15(18)17-8-9-19-10-16(17,2)3/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASNOPVXKUALOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCOCC3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

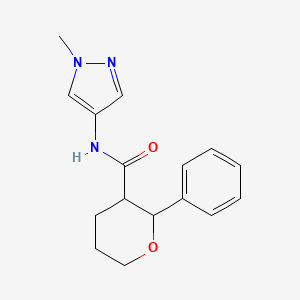

![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)
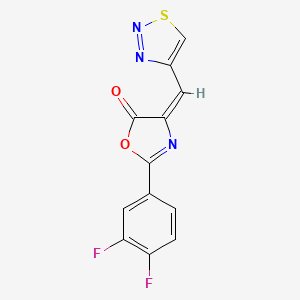
![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
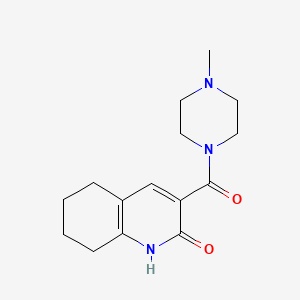
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
